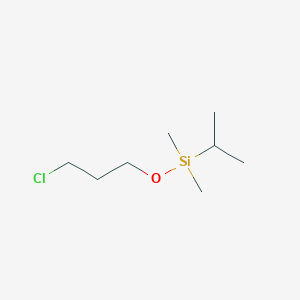

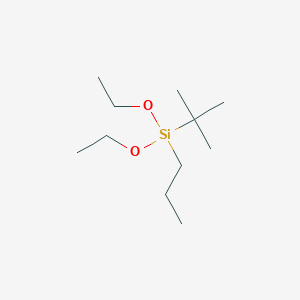

Silane, (3-chloropropoxy)dimethyl(1-methylethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Use in Li-ion Batteries

Silane compounds, including variants like {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane, have been studied for their application as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts, improving the performance and stability of the batteries (Amine et al., 2006).

2. Preparation of Adsorbents and Polymer Coatings

Triethoxy(3-isothiocyanatopropyl)silane has been synthesized for the first time, showing potential for creating adsorbents and polymer coatings with biocidal activity. This silane variant can be used in various applications where biocidal properties are essential (Voronkov et al., 1992).

3. Synthesis of γ-Chloropropthyl Triethoxyl Group Silane

Research on the synthesis of γ-Chloropropthyl Triethoxyl Group Silane demonstrates its utility in creating coupling agents for chloro rubber and as a raw material for preparing other silane coupling agents. This broadens the scope of silane application in industrial processes (Tian Rui-ting, 2001).

4. Photochemistry and Pyrolysis Studies

Studies on compounds like 1,1-dimethyl-2-phenyl-1-sila-2-cyclobutene in photochemistry and pyrolysis have implications for understanding the chemical behavior of silanes under different conditions. These studies contribute to the knowledge of silane chemistry in various applications (Tzeng et al., 1981).

5. Silylation of Silica Surfaces

Research on the silylation of silica surfaces using different silane compounds provides insight into the chemical modifications and applications of silanes in surface chemistry. This is particularly important in the development of coatings and surface treatments in materials science (Sindorf & Maciel, 1983).

6. Adhesion Promoters in Polymer Adhesives

Silanes have been extensively used as adhesion promoters for polymer adhesives. Research in this area helps in understanding the molecular mechanisms of silicone-polymer adhesion, which is crucial for the development of more effective adhesive materials (Zhang et al., 2012).

7. Inhibitive Effect in Corrosion

Studies on silane derivatives like chloropropyl (trimethoxy)silane have explored their role as corrosion inhibitors. Understanding the molecular structure and its correlation to corrosion inhibition is vital for developing more efficient protective coatings in various industries (Fan et al., 2019).

Safety and Hazards

The significant new uses of Silane, (3-chloropropoxy)dimethyl(1-methylethyl)- are subject to reporting and include protection in the workplace and release to water . The requirements specified include the use of a NIOSH-certified organic vapor respirator with an assigned protection factor (APF) of at least 10 . It’s also recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Propiedades

IUPAC Name |

3-chloropropoxy-dimethyl-propan-2-ylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClOSi/c1-8(2)11(3,4)10-7-5-6-9/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUYKJXXJFRGFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C)(C)OCCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249250 |

Source

|

| Record name | (3-Chloropropoxy)dimethyl(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191036-21-1 |

Source

|

| Record name | (3-Chloropropoxy)dimethyl(1-methylethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191036-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropoxy)dimethyl(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6590710.png)

![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)